molecular formula C14H14N2O2S2 B12900407 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one

3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one

Cat. No.: B12900407
M. Wt: 306.4 g/mol
InChI Key: JNOADJJNFHPXOI-QBFSEMIESA-N
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Description

3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3-ethylbenzo[d]thiazol-2(3H)-imine with appropriate reagents under controlled conditions. For instance, the reaction with thionyl chloride at 50-55°C for 4 hours can yield the desired intermediate . Further reactions involving cyclization and condensation steps lead to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one stands out due to its unique combination of the benzothiazole and oxazolidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one is a compound that falls within the category of thiazolidinones and oxazolidinones. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The following sections will detail its biological activity, supported by research findings and case studies.

  • Molecular Formula: C₁₄H₁₄N₂O₂S₂
  • Molecular Weight: 346.47 g/mol
  • CAS Number: 36278-87-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Alzahrani et al. (2021) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies conducted by Zhang et al. (2020) revealed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study:
In a study involving MCF-7 cells, treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (approximately 70% inhibition) compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells.

Anti-inflammatory Activity

Another notable biological activity is the anti-inflammatory effect of this compound. Research by Kumar et al. (2021) indicated that it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to inhibit nuclear factor kappa B (NF-kB) activation was suggested as a potential mechanism for its anti-inflammatory effects.

The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Caspase Activation : Induces apoptosis through caspase-dependent pathways.
  • Cytokine Modulation : Inhibits the expression of pro-inflammatory cytokines.
  • Bacterial Cell Wall Disruption : Interferes with bacterial cell wall synthesis leading to cell lysis.

Properties

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C14H14N2O2S2/c1-3-15-9-7-5-6-8-10(9)20-13(15)11-12(17)16(4-2)14(19)18-11/h5-8H,3-4H2,1-2H3/b13-11-

InChI Key

JNOADJJNFHPXOI-QBFSEMIESA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)O3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)O3)CC

Origin of Product

United States

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